![molecular formula C16H14F3NOS B14515090 N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide CAS No. 62639-15-0](/img/structure/B14515090.png)
N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a trifluoromethyl group and a methylsulfanyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-(methylsulfanyl)methylbenzene with trifluoromethylbenzoyl chloride in the presence of a base such as pyridine. This reaction forms the intermediate compound.
Amidation Reaction: The intermediate compound is then subjected to an amidation reaction with ammonia or an amine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can also undergo reduction reactions, where the trifluoromethyl group may be reduced to a trifluoromethyl anion under specific conditions.
Substitution: Substitution reactions can occur at the benzene ring, where electrophilic or nucleophilic reagents can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Trifluoromethyl anion derivatives.
Substitution: Various substituted benzamides depending on the reagent used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biology:
Enzyme Inhibition: N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Biochemical Probes: It is used as a probe to study biochemical pathways and interactions within cells.
Medicine:
Drug Development: The compound is explored for its potential therapeutic effects, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Diagnostic Agents: It is used in the development of diagnostic agents for imaging and detection of specific biomarkers.
Industry:
Polymer Production: The compound is used in the production of specialty polymers with unique properties.
Agriculture: It is explored for its potential use in agrochemicals to enhance crop protection and yield.
Mécanisme D'action
The mechanism of action of N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and thereby exerting its effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparaison Avec Des Composés Similaires
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
Benzotrifluoride: Another compound with a trifluoromethyl group, used in the production of pharmaceuticals and agrochemicals.
Uniqueness: N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide is unique due to the presence of both a methylsulfanyl group and a trifluoromethyl group, which impart distinct chemical properties and reactivity. This combination makes it a versatile compound with diverse applications in various fields of research and industry.
Propriétés
Numéro CAS |
62639-15-0 |
|---|---|
Formule moléculaire |
C16H14F3NOS |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
N-[2-(methylsulfanylmethyl)phenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H14F3NOS/c1-22-10-12-5-2-3-8-14(12)20-15(21)11-6-4-7-13(9-11)16(17,18)19/h2-9H,10H2,1H3,(H,20,21) |
Clé InChI |
MESJHSPXIILFGI-UHFFFAOYSA-N |
SMILES canonique |
CSCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


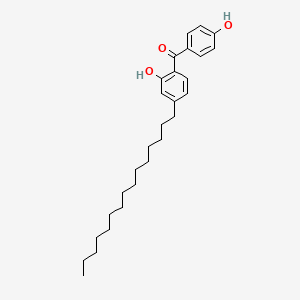
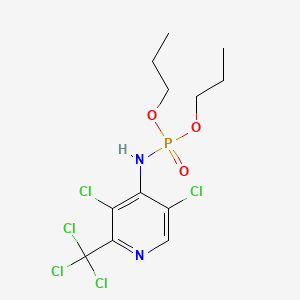
![N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14515015.png)
![Benzoic acid, 4-[(2-pyridinylamino)methyl]-, methyl ester](/img/structure/B14515020.png)
![{[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}(hydroxy)acetic acid](/img/structure/B14515025.png)
![3,7-dihydroxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]inden-1-one](/img/structure/B14515041.png)
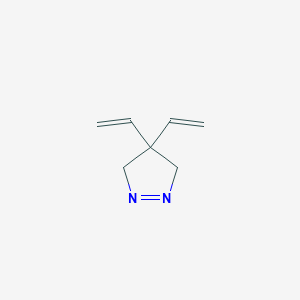

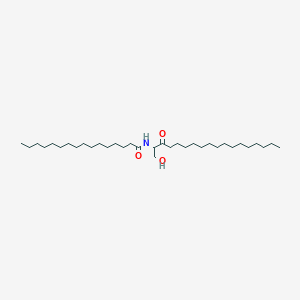
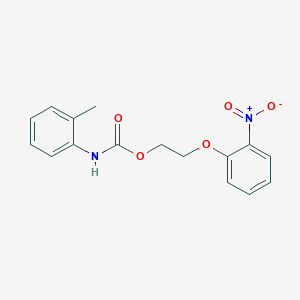
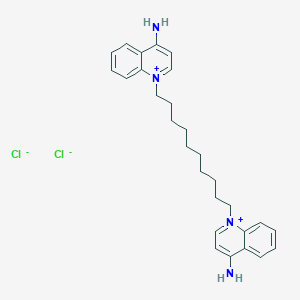

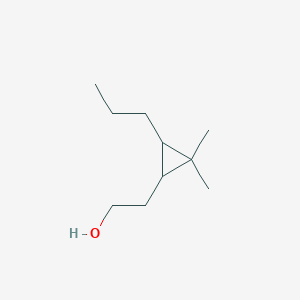
![Propan-2-yl 2-[(morpholin-4-yl)amino]ethane-1-sulfonate](/img/structure/B14515106.png)
